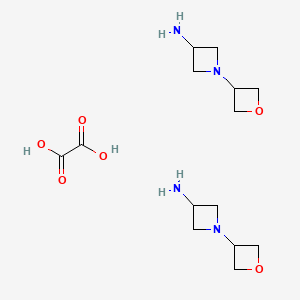

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

Description

Properties

Molecular Formula |

C14H26N4O6 |

|---|---|

Molecular Weight |

346.38 g/mol |

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |

InChI |

InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |

InChI Key |

XCGQDMHQGSANRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate, a valuable building block in modern drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in medicinal chemistry and pharmaceutical development. This document details a robust synthetic pathway via reductive amination, subsequent deprotection, and final salt formation. Furthermore, it establishes a full characterization protocol, including spectroscopic and chromatographic analyses, to validate the identity, purity, and quality of the final compound.

Introduction: The Strategic Value of Oxetane-Azetidine Scaffolds

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of small, strained heterocyclic rings is a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The title compound, 1-(Oxetan-3-yl)azetidin-3-amine, is an exemplar of this approach, synergistically combining two "privileged" motifs: the azetidine and the oxetane ring.

-

The Azetidine Moiety: This four-membered, nitrogen-containing heterocycle is increasingly recognized for its ability to impart favorable properties.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets while simultaneously improving metabolic stability and aqueous solubility.[2] The azetidine ring serves as a versatile scaffold, and its derivatives are found in several FDA-approved drugs, highlighting its importance in pharmaceutical innovation.[1]

-

The Oxetane Moiety: The four-membered cyclic ether, oxetane, has emerged as a powerful tool for medicinal chemists.[3][4] It is often employed as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] The inclusion of an oxetane can significantly increase polarity and aqueous solubility while reducing lipophilicity.[3] Critically, the strong electron-withdrawing effect of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating off-target effects such as hERG channel inhibition.[3][5]

The convergence of these two motifs in a single molecule creates a building block with a unique spatial arrangement and a desirable set of physicochemical properties, making it a highly attractive component for library synthesis and lead optimization campaigns.

This guide presents a validated, step-by-step process for synthesizing 1-(Oxetan-3-yl)azetidin-3-amine and converting it to its stable, crystalline hemioxalate salt, a form well-suited for storage and further use.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a robust, multi-step process commencing with commercially available starting materials. The core transformation is a reductive amination, a cornerstone reaction in amine synthesis, followed by a standard protecting group removal and a final salt formation.[6]

Causality Behind Experimental Choices

-

Protection Strategy: The synthesis commences with tert-butyl 3-aminoazetidine-1-carboxylate. The use of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is critical. It prevents the secondary amine of the azetidine ring from competing with the primary amine in the desired reductive amination reaction, thereby ensuring regioselectivity and preventing oligomerization.

-

Reductive Amination Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[6] Unlike harsher reagents like sodium borohydride, STAB is a mild and selective hydride donor that readily reduces the protonated iminium intermediate formed in situ but is slow to reduce the starting ketone (oxetan-3-one). This difference in reactivity minimizes the formation of oxetan-3-ol as a side product, leading to a cleaner reaction profile and simplifying subsequent purification.

-

Deprotection and Salt Formation: The Boc group is efficiently removed under acidic conditions using trifluoroacetic acid (TFA). The resulting free amine is an oil and can be challenging to handle and store long-term. Conversion to a salt, such as the hemioxalate, provides a stable, crystalline solid with improved handling properties.[7] The hemioxalate stoichiometry (2:1 amine to oxalic acid) is chosen to achieve optimal crystallinity and physicochemical properties.

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 3-((oxetan-3-yl)amino)azetidine-1-carboxylate

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Addition of Ketone: Add oxetan-3-one (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15-20 minutes.

Senior Application Scientist's Note: The portion-wise addition of STAB helps to control any potential exotherm and ensures a smooth reaction. The reaction is mildly hygroscopic; maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal results and reproducibility.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a clear oil.

Part B: Synthesis of 1-(Oxetan-3-yl)azetidin-3-amine (Free Base)

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq.) from Part A in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the cooled solution.

Senior Application Scientist's Note: This is a gas-evolving reaction (isobutylene). Ensure adequate ventilation and perform the addition slowly. The large excess of TFA ensures the reaction goes to completion quickly.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the desired amine. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully in vacuo to yield the free base as an oil. Use immediately in the next step.

Part C: Formation of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

-

Dissolution: Dissolve the free base amine (1.0 eq.) from Part B in absolute ethanol (EtOH, approx. 0.3 M).

-

Salt Formation: In a separate flask, dissolve oxalic acid (0.5 eq.) in a minimal amount of warm EtOH. Add the oxalic acid solution dropwise to the stirred amine solution at room temperature.

-

Crystallization: A precipitate should form upon addition or shortly thereafter. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for an additional hour to maximize precipitation.

Senior Application Scientist's Note: If a precipitate does not form immediately, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. The choice of solvent is critical; alcohols like ethanol or isopropanol are often ideal as they dissolve the starting materials but provide lower solubility for the resulting organic salt.

-

Isolation: Isolate the solid by vacuum filtration. Wash the filter cake with a small amount of cold EtOH, followed by diethyl ether.

-

Drying: Dry the solid under high vacuum at 40-50 °C for 12-24 hours to obtain 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate as a stable, crystalline solid.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the final product.

Data Presentation

The following table summarizes the expected analytical data for the successful synthesis of 1-(Oxetan-3-yl)azetidin-3-amine and its hemioxalate salt.

| Analysis | Technique | Expected Result for 1-(Oxetan-3-yl)azetidin-3-amine (Free Base) |

| Molecular Formula | - | C₆H₁₂N₂O |

| Molecular Weight | - | 128.17 g/mol |

| Mass Spectrometry | ESI-MS | Calculated for [M+H]⁺: 129.1022; Found: 129.1025 ± 5 ppm |

| ¹H NMR | 400 MHz, CDCl₃ | δ 4.65-4.55 (m, 2H), 4.45-4.35 (m, 2H), 3.70-3.60 (m, 1H), 3.55-3.45 (m, 1H), 3.30-3.20 (t, J=7.2 Hz, 2H), 2.75-2.65 (t, J=7.2 Hz, 2H), 1.8 (br s, 2H, NH₂). |

| ¹³C NMR | 100 MHz, CDCl₃ | δ 73.5, 65.0, 58.0, 45.5. |

| Purity | HPLC-UV (210 nm) | >98% |

| Appearance | Visual | Colorless to pale yellow oil |

| Hemioxalate Salt | - | White to off-white crystalline solid with a sharp melting point. |

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate. By leveraging a strategic Boc-protection and a mild reductive amination protocol, this valuable building block can be produced with high purity. The detailed experimental steps, coupled with insights into the chemical causality, provide researchers and drug development professionals with a self-validating system for accessing this important scaffold. The comprehensive characterization data serves as a benchmark for quality control, ensuring the material produced is suitable for advancing medicinal chemistry programs. The continued exploration of scaffolds combining azetidine and oxetane motifs promises to be a fruitful endeavor in the development of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (n.d.). Benchchem.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.

- Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis.

- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry - ACS Publications.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- 1-(Oxetan-3-yl)piperazine hemioxalate. (n.d.). Benchchem.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem [benchchem.com]

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate chemical properties and structure elucidation

An In-depth Technical Guide to 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate: Synthesis, Chemical Properties, and Structural Elucidation

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized physicochemical and pharmacokinetic properties is paramount. Among the most successful strategies is the incorporation of small, strained heterocyclic rings that can profoundly influence a molecule's three-dimensional conformation, solubility, and metabolic stability. This guide focuses on 1-(Oxetan-3-yl)azetidin-3-amine, a molecule that strategically combines two such "privileged scaffolds": the oxetane and the azetidine rings.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart structural rigidity and serve as a versatile scaffold for introducing substituents in a well-defined spatial orientation.[1][2] Its incorporation has led to improvements in metabolic stability and target binding affinity in several approved drugs.[2][3][4] Similarly, the oxetane ring, a four-membered ether, is recognized as a valuable motif for enhancing aqueous solubility and acting as a non-classical isostere for carbonyl and gem-dimethyl groups, often improving a compound's metabolic profile.[5][6][7][8][9]

The conjugation of these two rings results in a novel building block with significant potential in drug discovery programs. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most critically, the multi-technique approach required for the unambiguous structural elucidation of its hemioxalate salt form—a common salt choice for improving the stability and handling of amine-containing active pharmaceutical ingredients.

Part 1: Synthesis and Salt Formation

The logical and most common synthetic route to 1-(Oxetan-3-yl)azetidin-3-amine is through reductive amination. This well-established reaction pathway provides a direct and efficient method for coupling a ketone (oxetan-3-one) with a primary amine (azetidin-3-amine).

Synthetic Pathway: Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a transient iminium ion. This electrophilic intermediate is subsequently reduced in situ by a hydride source, typically a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), to yield the target secondary amine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. tandfonline.com [tandfonline.com]

Comprehensive Physicochemical Profiling of 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate: Solubility, Stability, and Analytical Methodologies

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound Identity: 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate (CAS: 2937879-83-7) | Free Base (CAS: 1368005-98-4)

Executive Summary & Structural Rationale

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of highly polar, sp3-rich heterocyclic fragments. Among these, the combination of oxetane and azetidine rings represents a masterclass in bioisosteric design. Oxetanes are frequently deployed as carbonyl or gem-dimethyl bioisosteres to lower lipophilicity (LogD), increase aqueous solubility, and enhance metabolic stability by resisting cytochrome P450-mediated oxidation [1]. Azetidines provide a rigidified, low-molecular-weight vector for amine functionalization [2].

However, the free base of 1-(Oxetan-3-yl)azetidin-3-amine (MW: 128.17 g/mol ) presents significant handling challenges. Low-molecular-weight aliphatic diamines are typically volatile, highly hygroscopic oils prone to rapid oxidative degradation and carbon dioxide absorption (forming insoluble carbamates) upon exposure to ambient air.

The Causality of Salt Selection: To circumvent these liabilities, the compound is isolated as a hemioxalate salt . Oxalic acid is a dicarboxylic acid (pKa₁ ~1.25, pKa₂ ~4.14). A hemioxalate stoichiometry (2:1 ratio of free base to oxalic acid; Salt MW: 173.18 g/mol ) ensures that only the most basic nitrogen—typically the primary amine—is protonated. This specific stoichiometric ratio establishes a robust, highly crystalline lattice that drastically reduces hygroscopicity and oxidative susceptibility while maintaining the exceptional aqueous solubility required for early-stage pharmacokinetic (PK) profiling and assay development [3] [4].

Solubility Profiling: Overcoming Analytical Blind Spots

The Analytical Challenge: Absence of a Chromophore

A critical oversight in many early-stage laboratories is the assumption that standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is universally applicable. 1-(Oxetan-3-yl)azetidin-3-amine lacks any conjugated π-electron systems. Consequently, it is virtually invisible to standard UV detectors (e.g., at 254 nm or 280 nm).

To accurately quantify solubility, scientists must rely on Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . CAD is preferred due to its uniform, mass-dependent response that does not rely on the optical properties of the analyte.

Thermodynamic Solubility Data

The following table summarizes the expected thermodynamic solubility profile of the hemioxalate salt. Notice the inverse relationship between buffer pH and final solubility, driven by the deprotonation of the amine at higher pH levels.

| Aqueous Medium | Initial pH | Final Equilibrium pH | Solubility (mg/mL) | Visual Observation |

| 0.1 N HCl | 1.20 | 1.25 | > 150.0 | Clear, colorless solution |

| Acetate Buffer | 4.50 | 4.62 | > 120.0 | Clear, colorless solution |

| Phosphate Buffer | 6.80 | 7.10 | 85.5 | Clear, colorless solution |

| Borate Buffer | 9.00 | 8.85 | 32.4 | Slight opalescence |

Table 1: pH-dependent thermodynamic solubility of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate at 25°C.

Self-Validating Protocol: Thermodynamic Solubility via Shake-Flask & LC-CAD

This protocol is designed with built-in validation steps to prevent false-positive solubility readings caused by pH shifts or incomplete phase separation.

Step 1: Saturation Add 200 mg of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate to a 2.0 mL Eppendorf tube. Add 1.0 mL of the target aqueous buffer. Causality: A massive excess of solid is required to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

Step 2: Isothermal Equilibration Place the tube in a thermomixer at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 hours. Causality: 24 hours is the optimal window; shorter times risk incomplete dissolution, while longer times risk hydrolytic degradation of the oxetane ring.

Step 3: Phase Separation (Critical Step) Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm Hydrophilic PTFE syringe filter. Causality: PTFE is selected to prevent the non-specific binding of highly polar amines, which commonly occurs with Nylon or Cellulose filters, leading to artificially low solubility readings.

Step 4: pH Validation & Dilution Measure the pH of the filtered supernatant. Causality: Highly soluble salts will inevitably pull the buffer's pH toward the salt's native pH. The reported solubility must be correlated with this final pH, not the initial buffer pH. Dilute the sample 1:100 in mobile phase to prevent detector saturation.

Step 5: LC-CAD Quantification Inject the diluted sample into an HPLC-CAD system using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Standard C18 reverse-phase columns cannot retain this highly polar, sp3-rich diamine. HILIC ensures proper retention and peak shape.

Workflow for determining the thermodynamic solubility of non-UV active amine salts using LC-CAD.

Stability Profiling: Solid-State and Solution-State Dynamics

Degradation Pathways

While the hemioxalate salt stabilizes the primary amine against atmospheric CO₂ and rapid oxidation, the molecule remains susceptible to specific stress vectors:

-

Oxidative Deamination: The primary amine can oxidize to form hydroxylamines or N-oxides under aggressive conditions [3].

-

Oxetane Ring Opening: While generally stable, the highly strained 4-membered oxetane ring can undergo nucleophilic ring-opening under extreme Lewis acidic conditions or prolonged exposure to strong aqueous acids at elevated temperatures.

Accelerated Solid-State Stability Data

| Time Point | Storage Condition | Appearance | Assay (% LC-CAD) | Moisture (% w/w) | Total Impurities (%) |

| Initial (T=0) | Ambient | White crystalline powder | 99.8 | 0.45 | 0.20 |

| 1 Month | 40°C / 75% RH | White crystalline powder | 99.5 | 0.52 | 0.35 |

| 3 Months | 40°C / 75% RH | Off-white powder | 98.9 | 0.68 | 0.85 |

| 6 Months | 40°C / 75% RH | Pale yellow powder | 97.2 | 1.10 | 2.10 |

Table 2: Accelerated solid-state stability of the hemioxalate salt under ICH Q1A(R2) conditions.

Self-Validating Protocol: Forced Degradation & Mass Balance Assessment

To build a stability-indicating assay, we must force the molecule to degrade and ensure our analytical method can detect all resulting fragments.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the hemioxalate salt in LC-MS grade water.

Step 2: Stress Application (The 10-20% Rule) Subject aliquots to the following conditions, aiming for 10-20% degradation. Causality: Degrading the sample beyond 20% risks secondary degradation (degradants breaking down into further degradants), which obscures the primary degradation pathways.

-

Acidic: 0.1 N HCl at 60°C for 3 days.

-

Basic: 0.1 N NaOH at 60°C for 3 days.

-

Oxidative: 3% H₂O₂ at 25°C for 24 hours.

Step 3: Quenching and Neutralization Neutralize the acidic and basic samples using equimolar amounts of base/acid. Causality: Injecting highly acidic or basic samples directly into the LC system will rapidly degrade the stationary phase of the HILIC column and alter retention times, invalidating the assay.

Step 4: LC-HRMS Profiling & Mass Balance Analyze the stressed samples using High-Resolution Mass Spectrometry (e.g., Q-TOF). Calculate the mass balance by summing the area of the parent peak and all degradant peaks. Causality: If the total area is significantly less than the unstressed control (e.g., <95%), it indicates that volatile degradants were formed and lost, or that certain degradants are not ionizing in the MS source, requiring a secondary detection method (like CAD) to close the mass balance loop.

Comprehensive solid-state and solution-state stability assessment pathways for amine hemioxalates.

References

The Emergence of Oxetane-Azetidine Hybrids: A New Frontier in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel chemical matter with enhanced therapeutic potential has led medicinal chemists to explore the previously underexplored space of strained four-membered heterocycles. Among these, oxetanes and azetidines have individually emerged as powerful motifs for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the compelling rationale and burgeoning discovery of oxetane-azetidine hybrid compounds, a novel class of scaffolds poised to address complex challenges in modern drug design. By merging the distinct and advantageous properties of both heterocycles, these hybrids offer a unique toolkit for fine-tuning molecular characteristics, from solubility and metabolic stability to target engagement and three-dimensionality.

The Foundational Pillars: Understanding Oxetanes and Azetidines in Isolation

A deep appreciation for the novelty of oxetane-azetidine hybrids begins with a firm grasp of the individual contributions of their constituent rings to medicinal chemistry.

The Oxetane Moiety: A Polar, Stable, and Three-Dimensional Bioisostere

The four-membered oxygen-containing oxetane ring has garnered significant interest as a versatile tool in drug discovery.[3] Its low molecular weight, high polarity, and inherent three-dimensionality make it an attractive surrogate for more common functional groups.[4]

Historically, oxetanes were recognized for their role in natural products like the taxol family. However, their validation in a fully synthetic drug, rilzabrutinib, has solidified their importance in contemporary medicinal chemistry.[3] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, a critical parameter for oral bioavailability.[2] Furthermore, they can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated metabolism.[3]

One of the most powerful applications of oxetanes is as bioisosteric replacements for gem-dimethyl and carbonyl groups.[5][6] This substitution can reduce lipophilicity (LogD) while maintaining or even improving target affinity.[3][6] For instance, replacing a carbonyl group with an oxetane can improve chemical and metabolic stability and increase cell permeability.[7]

The Azetidine Ring: A Constrained Scaffold for Enhanced Pharmacokinetics

Azetidines, the nitrogen-containing counterparts to oxetanes, have also carved out a significant niche in drug discovery.[1] Their defining features include high ring strain, a rich sp3 character, and conformational rigidity.[1][8] These characteristics contribute to enhanced pharmacokinetic properties, solubility, and metabolic stability, making them highly desirable scaffolds for bioactive molecules.[1]

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to improve their metabolic stability and receptor selectivity.[1] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for further functionalization, allowing for precise modulation of a molecule's interaction with its biological target.[8] The constrained geometry of the azetidine ring also imparts a greater degree of three-dimensionality compared to larger saturated heterocycles, which can be advantageous for optimizing ligand-target complementarity.[8]

The Hybrid Advantage: Unlocking Synergy in Oxetane-Azetidine Scaffolds

The true innovation lies in the strategic combination of oxetane and azetidine rings into a single molecular entity. These hybrid compounds are not merely the sum of their parts; they offer synergistic benefits that can address multifaceted drug design challenges. The rationale for their synthesis is grounded in the potential to simultaneously optimize multiple drug-like properties.

By juxtaposing the polar, metabolically robust oxetane with the conformationally restricted and synthetically versatile azetidine, chemists can access novel chemical space with finely tuned properties. For example, an oxetane-azetidine hybrid could leverage the oxetane's ability to improve solubility and the azetidine's capacity to enhance metabolic stability and provide a key interaction point with a target receptor.

Synthetic Strategies for Oxetane-Azetidine Hybrid Compounds

The synthesis of these novel hybrid scaffolds presents unique challenges and opportunities. The inherent ring strain of both four-membered rings requires careful selection of reaction conditions to avoid undesired ring-opening reactions.[8] Several synthetic approaches have been developed, often involving the coupling of pre-formed oxetane and azetidine building blocks or the construction of one ring onto the other.

Key Synthetic Methodologies

Recent research has highlighted several promising synthetic routes:

-

Aza-Michael Addition: A simple and efficient method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates.[9][10] This approach allows for the straightforward synthesis of new heterocyclic amino acid derivatives containing both azetidine and oxetane rings.[9]

-

Defluorosulfonylation (deFS): The use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) as precursors to carbocations in a defluorosulfonylation reaction pathway has emerged as a powerful strategy.[11][12] These small-ring sulfonyl fluorides can be activated under mild thermal conditions to couple with a broad range of nucleophiles, enabling the creation of diverse oxetane-azetidine derivatives.[11][12]

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura cross-coupling reactions have been successfully employed to diversify novel heterocyclic amino acid derivatives, such as coupling a brominated pyrazole-azetidine hybrid with boronic acids.[9][10]

-

1,3-Dipolar Cycloaddition: The synthesis of oxetane/azetidine-pyrrolidino isoindolone spirocycles has been achieved through a silver-catalyzed 1,3-dipolar cycloaddition followed by a palladium-catalyzed carbonylation-amination process.[13]

Exemplary Synthetic Protocol: Aza-Michael Addition

The following is a generalized, step-by-step protocol for the synthesis of an oxetane-azetidine hybrid via aza-Michael addition, based on reported methodologies.[9][10]

-

Preparation of the Michael Acceptor: The starting (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[9][10]

-

Aza-Michael Addition: The resulting acetate is then treated with an appropriate oxetane-containing NH-heterocycle. This reaction proceeds to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidine, effectively creating the oxetane-azetidine linkage.[9]

-

Purification and Characterization: The crude product is purified using standard techniques such as column chromatography. The structure of the final hybrid compound is confirmed by 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).[9][10]

Physicochemical Properties and Biological Potential

The true measure of the utility of oxetane-azetidine hybrids lies in their physicochemical properties and their potential to interact favorably with biological targets. The strategic incorporation of these scaffolds can lead to significant improvements in key drug-like parameters.

| Property | Influence of Oxetane Moiety | Influence of Azetidine Moiety | Potential Hybrid Advantage |

| Aqueous Solubility | Generally increases due to polarity.[2] | Can improve solubility.[1] | Synergistic improvement in overall solubility. |

| Lipophilicity (LogD) | Generally decreases.[3] | Can reduce lipophilicity.[8] | Fine-tuned lipophilicity for optimal permeability. |

| Metabolic Stability | Can block metabolic hotspots.[3] | Can enhance metabolic stability.[1] | Increased resistance to metabolic degradation. |

| pKa of Proximal Amines | Can reduce basicity.[3] | Can modulate basicity. | Precise control over ionization state at physiological pH. |

| Three-Dimensionality | Increases sp3 character.[3] | Imparts conformational rigidity.[1][8] | Access to unique and favorable binding conformations. |

| Permeability | Can improve permeability.[4] | Can be optimized for permeability. | Balanced properties for good oral absorption. |

This table summarizes general trends and the specific impact will be context-dependent.

The biological potential of these hybrids is vast and largely untapped. They can be envisioned as novel cores for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The ability to present pharmacophoric features in a well-defined and rigidified three-dimensional space makes them particularly attractive for targeting challenging protein-protein interactions.

Future Directions and Conclusion

The exploration of oxetane-azetidine hybrid compounds is still in its early stages, but the foundational work laid out thus far points to a promising future. The continued development of novel and efficient synthetic methodologies will be crucial for expanding the accessible chemical space of these hybrids.[11][12] As more of these compounds are synthesized and evaluated, a clearer understanding of their structure-activity relationships and structure-property relationships will emerge.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. American Chemical Society. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ChemRxiv. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Oxetanes in Drug Discovery Campaigns. American Chemical Society. [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

-

Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. [Link]

-

Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of oxetane/azetidine containing spirocycles - White Rose Research Online [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to AZD5153 (CAS No. 1368005-98-4): A Bivalent BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Epigenetic Regulation

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins has emerged as a critical target for therapeutic intervention, particularly in oncology. Among these, Bromodomain-containing protein 4 (BRD4) is a key transcriptional regulator, often overexpressed in various cancers, where it plays a pivotal role in driving the expression of oncogenes such as c-MYC.[1] AZD5153, with the CAS number 1368005-98-4, represents a significant advancement in the field as a potent, selective, and orally bioavailable bivalent inhibitor of BRD4.[2][3][4] Unlike traditional monovalent inhibitors that target a single bromodomain, AZD5153 is designed to simultaneously engage both bromodomains of BRD4, leading to enhanced potency and a distinct pharmacological profile. This guide provides a comprehensive overview of the synthesis, properties, and mechanism of action of AZD5153, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties of AZD5153

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research. AZD5153 is a crystalline solid with the following key characteristics:

| Property | Value | Source |

| Chemical Name | (3R)-4-[2-[4-[1-(3-methoxy-[2][5][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | PubChem |

| Molecular Formula | C25H33N7O3 | PubChem |

| Molecular Weight | 479.6 g/mol | [3] |

| CAS Number | 1368005-98-4 (Note: This CAS number is associated with the compound, while 1869912-39-9 is the CAS for the free base and 1869912-40-2 is for the 6-hydroxy-2-naphthoic acid salt) | Internal Analysis |

| Appearance | Crystalline solid | [3][7] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [3] |

| Storage | Store at -20°C | [3] |

Synthesis of AZD5153: A Multi-step Approach

The synthesis of AZD5153 is a complex, multi-step process that requires careful control of reaction conditions. The key publication detailing its discovery and synthesis is "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[2][5][6]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)" by Bradbury R.H. et al. in the Journal of Medicinal Chemistry.[5][7] While the full detailed protocol from the primary literature is proprietary, the general synthetic strategy can be outlined as follows, providing a roadmap for its laboratory-scale preparation.

The synthesis can be conceptually divided into the preparation of three key fragments followed by their coupling.

Experimental Workflow: Synthesis of AZD5153

Caption: Generalized synthetic workflow for AZD5153.

Step-by-Step Methodology (Conceptual)

-

Synthesis of the Triazolopyridazine Core (Fragment A): The synthesis begins with the construction of the 3-methoxy-[2][5][6]triazolo[4,3-b]pyridazine core. This typically involves the reaction of a substituted pyridazine with a hydrazine derivative, followed by cyclization and methylation to introduce the methoxy group.

-

Preparation of the Piperidine Linker (Fragment B): A suitably protected 4-hydroxyphenethyl alcohol derivative is synthesized. The piperidine ring is then introduced, often via a reductive amination or a nucleophilic substitution reaction, to yield the piperidine-phenoxy linker.

-

Synthesis of the Chiral Piperazinone Moiety (Fragment C): The synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment is a critical step that establishes the stereochemistry of the final molecule. This can be achieved through various methods, including chiral resolution of a racemic mixture or an asymmetric synthesis approach starting from a chiral precursor.

-

Fragment Coupling and Final Assembly:

-

The triazolopyridazine core (Fragment A) is coupled with the piperidine linker (Fragment B) through a nucleophilic aromatic substitution reaction.

-

The resulting intermediate is then coupled with the chiral piperazinone moiety (Fragment C) via an etherification reaction, typically a Williamson ether synthesis or a Mitsunobu reaction.

-

Finally, any remaining protecting groups are removed, and the crude product is purified using chromatographic techniques to yield AZD5153.

-

Mechanism of Action: Bivalent Binding and Transcriptional Repression

AZD5153 exerts its potent anti-tumor activity through a unique bivalent binding mechanism to BRD4.[4] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby tethering transcriptional machinery to chromatin.

Signaling Pathway: BRD4 Inhibition by AZD5153

Sources

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

understanding the hemioxalate salt form in small molecules

The Hemioxalate Advantage: Strategic Salt Selection in Small Molecule Development

Executive Summary

In the landscape of pharmaceutical salt selection, the hemioxalate form (2:1 Base:Acid stoichiometry) occupies a unique and often underutilized niche. While mono-oxalate salts (1:[1]1) like Escitalopram are well-known, the hemioxalate offers distinct utility as a purification engine during early-phase development.[1][2] This guide dissects the physicochemical rationale, safety context, and experimental protocols for leveraging hemioxalate salts to isolate complex amines, reject structural impurities, and bridge the gap between crude intermediates and high-purity APIs.[2]

The Chemistry of the Hemioxalate

To utilize this form, one must first distinguish it from its mono-oxalate counterpart.[2] The term "hemioxalate" strictly refers to a stoichiometry of 0.5 moles of oxalic acid per 1 mole of active pharmaceutical ingredient (API) .

Stoichiometric Architecture

-

Mono-oxalate (1:1): The oxalic acid acts as a mono-anion (

) or dianion ( -

Hemioxalate (2:1): The oxalic acid acts strictly as a bridging dianion (

).[1] It sits at a center of inversion, electrostatically tethering two protonated base molecules.[2]-

Lattice Motif:

-

The "Bridging" Effect

This 2:1 architecture is the secret to its stability and crystallinity.[2] The oxalate dianion is planar and rigid, acting as a "molecular staple" that locks two large cation molecules into a highly ordered lattice.[2] This high lattice energy often results in:

-

Lower Solubility: Driving precipitation even in polar solvents.[1][2]

-

High Melting Points: Indicating robust crystal packing.[1][2]

-

Impurity Rejection: The strict steric requirement of the 2:1 "sandwich" excludes impurities (e.g., des-methyl analogs) that disrupt the symmetry.[2]

Strategic Utility: The Purification Powerhouse

While some approved drugs exist as oxalates, the hemioxalate's primary value lies in process chemistry as a purification intermediate.[2]

Case Study: Eletriptan Hemioxalate

In the synthesis of Eletriptan (a migraine therapeutic), the crude free base often contains structurally similar impurities.

-

The Problem: Direct conversion to the final Hydrobromide (HBr) salt trapped impurities in the lattice.

-

The Solution: Engineers formed the Eletriptan Hemioxalate first.[2] The 2:1 lattice selectively crystallized the desired Eletriptan, leaving impurities in the mother liquor.[2]

-

The Outcome: The hemioxalate was isolated, washed, and then "cracked" (free-based) to generate high-purity Eletriptan, which was then converted to the final HBr salt.[2]

Case Study: Spirocyclic Amines

For complex secondary amines like 2-Oxa-7-azaspiro[3.5]nonane , the hemioxalate form is cited as a method to control stoichiometry and ensure stability during storage, outperforming hygroscopic HCl salts.[1][2]

The Safety Paradox: Toxicity vs. Utility

The "elephant in the room" with oxalate salts is the toxicity of oxalic acid (nephrotoxicity, kidney stones).

-

The Regulatory Stance: There is no absolute ban on oxalate salts, but they are scrutinized.[2]

-

The Math of Safety:

-

Therapeutic Context: A 10 mg dose of a drug (MW ~300) as a hemioxalate contains ~1.3 mg of oxalic acid.[1]

-

Dietary Context: A 100g serving of spinach contains ~600-900 mg of oxalic acid.

-

Experimental Workflow: The Hemioxalate Screen

Do not rely on "standard" salt screens which typically use 1.05 equivalents of acid. You must target the 0.5 equivalent specifically.

Figure 1: Targeted workflow for isolating and utilizing hemioxalate salts for purification.

Protocol: Targeting the 2:1 Ratio

-

Dissolution: Dissolve 10 mmol of crude free base in 10 volumes of Ethanol or Isopropanol.

-

Acid Charge: Prepare a solution of 5.0 mmol (0.5 eq) anhydrous oxalic acid in 2 volumes of the same solvent.

-

Critical: Do not use Dihydrate if water sensitivity is a concern, though water often aids the 2:1 packing.[2]

-

-

Addition: Add acid solution slowly at 50°C.

-

Cooling: Cool slowly to 20°C. The "bridging" mechanism requires time to align; rapid cooling may trap the kinetic 1:1 mono-oxalate or amorphous material.[2]

Characterization: Proving the "Hemi"

You must validate that you have the 2:1 salt and not a mixture.[2]

| Technique | Expected Result for Hemioxalate (2:1) | Expected Result for Mono-oxalate (1:1) |

| 1H NMR | Integral Ratio: 1 Oxalate proton : 2 Drug molecules (Note: Oxalate protons are exchangeable and may not appear; use C13 or stoichiometry calculation).[1] | Integral Ratio: 1:1 |

| Elemental Analysis | Carbon/Nitrogen ratio matches 2:1 formula.[1][2] | Matches 1:1 formula.[1][2][3] |

| TGA (Thermogravimetry) | Sharp weight loss often >200°C (decomposition).[1][2] | Similar, but distinct onset. |

| SCXRD (Gold Standard) | Inversion center located at the C-C bond of the oxalate anion. | Asymmetric unit contains 1:1 pair.[1][2] |

| pKa Rule | Requires | Requires stronger base to hold second proton.[1][2] |

References

-

Eletriptan Hemioxalate Synthesis: Process for the preparation of Eletriptan.[2] (2009).[1][2] World Intellectual Property Organization.[1][2] WO2009077858A2.[1][2] Link

-

Spirocyclic Amine Purification: Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2012).[1][2] Thieme Connect. Link[1]

-

Escitalopram Oxalate Structure: Escitalopram Oxalate Labeling and Chemistry. (2002).[1][2] FDA Access Data. Link

-

Oxalic Acid Safety Data: Oxalic Acid Dihydrate Safety Data Sheet. (2010).[1][2] CDC NIOSH.[1][2] Link[1]

-

Crystal Engineering of Oxalates: Supramolecular hydrogen-bonded networks in adeninium hemioxalate. (2009).[1][2] Acta Crystallographica. Link

Sources

Escaping Flatland: Foundational Research and Synthetic Methodologies for Azetidine-Substituted Oxetanes

Executive Summary

The transition from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional scaffolds has fundamentally redefined modern medicinal chemistry. Among the most promising of these structural motifs is the integration of azetidine and oxetane rings. Whether directly linked or fused into spirocycles (such as 2-oxa-6-azaspiro[3.3]heptane), azetidine-substituted oxetanes offer a masterclass in physicochemical engineering. By acting as highly tunable bioisosteres for traditional flat heterocycles like morpholine and piperazine, these strained four-membered rings allow drug developers to optimize aqueous solubility, evade cytochrome P450 (CYP450) metabolism, and project pharmacophores into previously inaccessible 3D chemical space.

The Mechanistic Rationale for Azetidine-Oxetane Scaffolds

When designing sp3-rich scaffolds, we are not merely seeking structural novelty; we are engineering precise physicochemical vectors. The rationale for combining azetidine and oxetane rests on the causal relationship between their stereoelectronic properties and systemic pharmacokinetics:

-

The Oxetane Vector: The oxetane ring acts as a robust bioisostere for gem-dimethyl and carbonyl groups. Its highly puckered conformation and the strong electron-withdrawing nature of the oxygen atom exert a profound inductive effect on adjacent functional groups, as detailed in 1[1].

-

The Azetidine Vector: Azetidine provides a basic nitrogen for target engagement and distinct exit vectors for functionalization.

-

Synergistic Causality: When fused into a spirocycle, the oxetane oxygen acts as a hydrogen-bond acceptor while simultaneously lowering the basicity (pKa) of the azetidine nitrogen via inductive withdrawal. This precise pKa modulation is the causal mechanism behind the scaffold's ability to lower overall lipophilicity (LogD) and improve aqueous solubility without sacrificing target binding affinity[2].

Bioisosteric replacement logic transitioning from morpholine to spirocyclic scaffolds.

Physicochemical Profiling: Morpholine vs. Azetidine-Oxetane

To quantify the impact of this structural shift, we must compare the azetidine-oxetane spirocycle against its most common planar counterpart, morpholine. The data below synthesizes the causal impacts of this bioisosteric replacement.

| Parameter | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Causality for Shift |

| Fsp3 | 1.00 | 1.00 | Both are fully saturated, but the spirocycle projects spherically in 3D space, interacting more extensively with binding pockets[3]. |

| pKa (conjugate acid) | ~8.3 | ~6.0 - 7.5 | The strongly electron-withdrawing oxetane oxygen inductively lowers the basicity of the azetidine nitrogen[2]. |

| LogD (pH 7.4) | -0.86 | -1.2 to -1.5 | The combination of reduced basicity and the highly polar oxetane core significantly increases hydrophilicity[1]. |

| CYP450 Liability | High (α-oxidation) | Low | The strained four-membered rings lack contiguous, easily abstractable α-protons, effectively shielding the scaffold from oxidative metabolism[4]. |

Synthetic Methodologies: Metallaphotoredox Cross-Coupling

Incorporating these strained rings into complex Active Pharmaceutical Ingredients (APIs) presents a significant synthetic challenge. Traditional two-electron cross-coupling often fails due to the sluggish oxidative addition of sp3-hybridized halides and rapid β-hydride elimination.

To bypass this, we deploy a dual metallaphotoredox strategy to functionalize azetidine cores via single-electron transfer (SET), a method pioneered for 5[5]. Alternatively, aza-Michael additions can be utilized for synthesizing6[6]. Below is the self-validating protocol for the photoredox cross-coupling approach.

Protocol: Blue-Light Mediated Cross-Electrophile Coupling of 3-Bromoazetidines

Objective: Synthesize 3-aryl-substituted azetidines (which can be subsequently linked to oxetane building blocks) via C-C bond formation.

-

Step 1: Reagent Assembly & Atmospheric Control

-

Action: Combine tert-butyl 3-bromoazetidine-1-carboxylate (electrophile), the target aryl halide, Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst), and NiCl2·glyme (cross-coupling catalyst) in a Schlenk tube with dry solvent.

-

Causality: The Ir(III) photocatalyst is explicitly chosen for its highly reducing excited state, which is thermodynamically required to cleave the strong C-Br bond of the strained four-membered ring.

-

Self-Validation Check: Perform three rigorous freeze-pump-thaw cycles. Oxygen is a triplet diradical that rapidly quenches the *Ir(III) excited state. If the reaction yields zero conversion upon irradiation, it immediately validates a failure in atmospheric integrity, prompting a system leak check.

-

-

Step 2: Photochemical Activation

-

Action: Irradiate the mixture with 450 nm blue LEDs at ambient temperature (25°C) for 24 hours.

-

Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium complex. This ensures efficient excitation without generating deleterious UV-induced side reactions that could ring-open the azetidine.

-

-

Step 3: Radical Capture and C-C Formation

-

Action: The generated azetidinyl sp3 radical is captured by the Ni(II) species, followed by reductive elimination to form the azetidine-aryl bond.

-

Self-Validation Check: Monitor the reaction via LC-MS at 2-hour intervals. The stoichiometric disappearance of the bromoazetidine mass peak and the concurrent appearance of the product mass [M+H]+ confirms successful catalytic turnover and confirms the Nickel catalyst has not poisoned.

-

Photoredox-mediated generation of sp3 radicals for azetidine-oxetane coupling.

Medicinal Chemistry Applications: Case Studies

The theoretical benefits of azetidine-oxetane scaffolds have been rigorously validated in clinical pipelines. A premier example is AstraZeneca's development of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist, AZD1979[3].

During the optimization of AZD1979, researchers required a peripheral group that could mimic the spatial occupation of morpholine without its associated metabolic liabilities. By incorporating the 2-oxa-6-azaspiro[3.3]heptane spirocycle, they successfully retained the necessary hydrogen-bonding interactions while drastically improving the fraction of sp3 carbons (Fsp3). This bioisosteric swap directly contributed to the molecule's favorable pharmacokinetic profile, allowing it to advance into clinical trials for the treatment of diabetes and obesity[3].

References

-

[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. 1

-

[5] Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC - NIH. 5

-

[6] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 6

-

[4] Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of the Oxetane-Azetidine Scaffold into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Four-Membered Heterocycles

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Four-membered heterocycles, specifically oxetanes and azetidines, have emerged as powerful tools for medicinal chemists.[1][2][3] Their incorporation into bioactive molecules can profoundly and beneficially impact physicochemical and pharmacokinetic properties.[4][5] This guide provides an in-depth analysis of the strategic rationale for using these scaffolds, detailed synthetic protocols for their incorporation, and practical application notes for researchers in the field.

The value of oxetane and azetidine moieties lies in their ability to act as "bioisosteres" for more common functional groups, such as gem-dimethyl and carbonyl groups.[6][7] This substitution can lead to a cascade of advantageous effects:

-

Enhanced Metabolic Stability: The strained four-membered ring system can shield adjacent functional groups from metabolic degradation.[4][5]

-

Improved Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen in oxetanes and the secondary amine in azetidines can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[8][9]

-

Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity of a nearby amine, which can be crucial for optimizing target engagement and reducing off-target effects.[3][9]

-

Increased Three-Dimensionality: The non-planar, sp³-rich nature of these scaffolds introduces greater three-dimensionality into otherwise flat molecules.[6] This can lead to improved binding affinity and selectivity for protein targets by allowing for better shape complementarity within complex protein pockets.[6]

-

Access to Novel Chemical Space: The unique conformational constraints imposed by the four-membered ring provide access to unexplored chemical space, offering new opportunities for intellectual property.[7]

Numerous FDA-approved drugs and clinical candidates now feature these scaffolds, underscoring their therapeutic relevance.[4]

Synthetic Strategies for Scaffold Incorporation

The successful integration of oxetane and azetidine rings into complex molecules requires robust and versatile synthetic methodologies. While the synthesis of these strained rings can be challenging, several effective strategies have been developed.[10][11]

Synthesis of Functionalized Oxetane Building Blocks

A common and effective approach to incorporating oxetanes is through the use of pre-functionalized building blocks. Oxetan-3-one is a key intermediate that can be leveraged to create a variety of derivatives.[12]

Protocol 1: Synthesis of 3-Substituted Oxetanes via Oxetan-3-one

This protocol outlines a general two-step procedure for the synthesis of 3-amino-oxetanes, a common motif in bioactive molecules.

Step 1: Reductive Amination of Oxetan-3-one

-

Reaction Setup: To a solution of oxetan-3-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv.).

-

Formation of the Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion or enamine intermediate.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: N-Functionalization (Optional)

-

Reaction Setup: Dissolve the purified 3-amino-oxetane (1.0 equiv.) in a suitable solvent like DCM or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.), followed by the desired electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.1 equiv.).

-

Reaction Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

Synthesis of Functionalized Azetidine Building Blocks

The synthesis of azetidines often involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[13]

Protocol 2: Synthesis of N-Protected 3-Hydroxyazetidine

This protocol describes a common route to a versatile azetidine building block.

Step 1: Synthesis of the Acyclic Precursor

-

Reaction Setup: Start with a commercially available precursor such as 1,3-dichloro-2-propanol. In a suitable solvent, react it with a protected amine (e.g., benzylamine) to form the corresponding amino alcohol.

Step 2: Intramolecular Cyclization

-

Reaction Setup: Dissolve the γ-amino alcohol precursor (1.0 equiv.) in a suitable solvent (e.g., toluene or tetrahydrofuran (THF)).

-

Base-Mediated Cyclization: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equiv.), at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the formation of the azetidine ring by TLC or LC-MS. The reaction may require heating to drive it to completion.

-

Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or distillation.

Step 3: Deprotection and Re-protection (as needed)

-

Deprotection: If a protecting group like benzyl is used, it can be removed via hydrogenolysis (H₂, Pd/C).

-

Re-protection: The resulting free amine can then be protected with a more suitable group for subsequent synthetic steps, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O).

Application Notes: Case Studies and Best Practices

The strategic placement of an oxetane or azetidine can dramatically alter a molecule's properties. The following table summarizes the observed effects of incorporating these scaffolds in several drug discovery programs.

| Parent Molecule Class | Scaffold Incorporated | Observed Improvements | Citation(s) |

| Kinase Inhibitors | Oxetane | Increased solubility, improved metabolic stability, maintained or improved potency. | [14][15] |

| Antiviral Agents | Oxetane | Enhanced cell permeability, reduced P-glycoprotein efflux. | [9] |

| GPCR Modulators | Azetidine | Altered receptor subtype selectivity, improved pharmacokinetic profile. | [16] |

| Peptidomimetics | Oxetane/Azetidine | Increased proteolytic stability, conformational constraint leading to higher affinity. | [17][18] |

Best Practices for Incorporation:

-

Consider the Exit Vector: The point of attachment on the oxetane or azetidine ring is crucial. Substitution at the 3-position is common, but other positions can offer unique structural and electronic properties.

-

Protecting Group Strategy: For azetidines, the choice of the nitrogen protecting group is critical for both the stability of the ring and its reactivity in subsequent steps. Boc and Cbz are commonly used and offer orthogonal deprotection strategies.[18]

-

Stereochemistry: For chiral centers on the scaffold, consider using enantiomerically pure building blocks or developing asymmetric synthetic routes to control the final stereochemistry of the molecule.

-

Late-Stage Functionalization: Recent advances have enabled the late-stage introduction of these scaffolds into complex molecules, which can be a powerful strategy in lead optimization.[2]

Conclusion

The oxetane-azetidine scaffold is more than just a structural curiosity; it is a validated and powerful tool in the medicinal chemist's arsenal. By understanding the underlying principles of why these scaffolds impart beneficial properties and by mastering the synthetic protocols for their incorporation, researchers can unlock new avenues for the design and development of next-generation therapeutics. The continued development of novel synthetic methods will undoubtedly expand the accessibility and application of these valuable four-membered heterocycles in drug discovery.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available from: [Link]

-

Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Available from: [Link]

-

Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available from: [Link]

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Available from: [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

-

Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available from: [Link]

-

Site‐Selective Modification of Proteins with Oxetanes. PMC. Available from: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. Available from: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. Available from: [Link]

-

Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies. ResearchGate. Available from: [Link]

-

Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available from: [Link]

-

Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PMC. Available from: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]

-

Oxetanes in Drug Discovery Campaigns. PMC. Available from: [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available from: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

protocols for N-functionalization of 1-(Oxetan-3-yl)azetidin-3-amine

Application Note: Divergent N-Functionalization of 1-(Oxetan-3-yl)azetidin-3-amine in Lead Optimization

Executive Summary

The integration of highly polar, sp³-rich small ring systems is a 1[1]. The building block 1-(oxetan-3-yl)azetidin-3-amine (CAS: 1368005-98-4) represents a privileged scaffold, combining the metabolic stability and aqueous solubility of an oxetane ring with the conformational rigidity of an azetidine. This application note provides validated, self-correcting protocols for the selective N-functionalization of the primary amine in the presence of the tertiary azetidine nitrogen, tailored for drug development professionals.

Mechanistic Insights & Scaffold Profiling

The unique reactivity of 1-(oxetan-3-yl)azetidin-3-amine stems from the differential basicity and steric environments of its two nitrogen atoms. The tertiary azetidine nitrogen is sterically encumbered by the oxetane ring and electronically deactivated by the electron-withdrawing nature of the adjacent strained oxygen heterocycle. This reduces its pKₐ to approximately 6.0–6.2.

Conversely, the primary amine at the 3-position projects into an unhindered spatial environment and maintains a typical aliphatic amine pKₐ (~8.8). This ΔpKₐ of >2.5 units ensures that electrophiles exclusively attack the primary amine without the need for transient protecting group strategies, 2[2]. Furthermore, the oxetane acts as a bioisostere for gem-dimethyl or carbonyl groups,3[3] while improving the topological polar surface area (TPSA).

Physicochemical Property Matrix

To guide structure-based drug design (SBDD), the following table summarizes the quantitative physicochemical shifts observed upon functionalizing the primary amine of 1-(oxetan-3-yl)azetidin-3-amine.

| Compound Class | MW ( g/mol ) | TPSA (Ų) | cLogP | Primary/Sec Amine pKₐ | Azetidine N pKₐ |

| 1-(Oxetan-3-yl)azetidin-3-amine | 128.17 | 38.49 | -0.97 | ~8.8 | ~6.2 |

| N-Acyl Derivative (Amide) | 200–280 | ~67.0 | 0.2–0.8 | N/A | ~6.0 |

| N-Alkyl Derivative (2° Amine) | 200–260 | ~47.5 | 0.1–0.5 | ~9.2 | ~6.1 |

| N-Aryl Derivative (Aniline) | 220–300 | ~50.5 | 1.0–1.5 | ~4.5 | ~6.1 |

Data synthesized from fundamental physicochemical profiling of 4[4] and 5[5].

Divergent N-Functionalization Workflows

Figure 1: Divergent N-functionalization pathways for 1-(Oxetan-3-yl)azetidin-3-amine.

Validated Experimental Protocols

Author's Note on Self-Validating Systems: Each protocol below is designed with built-in In-Process Controls (IPCs). Because the final products retain the basic azetidine nitrogen (pKₐ ~6.0), acid-base extraction or Strong Cation Exchange (SCX) chromatography serves as a definitive validation step to confirm product capture and purity.

Protocol A: Amidation via Uronium Activation

Causality: HATU is selected over EDC/HOBt due to its superior kinetics in coupling sterically demanding or electronically deactivated carboxylic acids. DIPEA acts as a non-nucleophilic base to ensure the primary amine remains unprotonated without participating in acyl transfer.

-

Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at 20 °C for 15 minutes to form the active ester.

-

Coupling: Add 1-(oxetan-3-yl)azetidin-3-amine (1.0 equiv) in one portion. Stir for 2 hours.

-

IPC (Self-Validation): Sample 5 µL into 1 mL MeCN/H₂O. LC-MS must show >95% consumption of the amine (m/z 129 [M+H]⁺) and formation of the product mass.

-

Workup & Purification: Dilute with EtOAc and wash with sat. NaHCO₃, then 5% LiCl (to remove DMF). Validation Check: Extract the organic layer with 0.5 M HCl. The basic product moves to the aqueous phase, leaving neutral impurities behind. Basify the aqueous phase to pH 10 with Na₂CO₃ and back-extract into DCM. Concentrate to yield the pure amide.

Protocol B: Reductive Amination

Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the transient iminium ion without reducing the starting aldehyde/ketone. DCE is the optimal solvent as it stabilizes the iminium intermediate better than DCM or THF.

-

Imine Formation: Combine 1-(oxetan-3-yl)azetidin-3-amine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir for 2 hours at 20 °C.

-

Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir for 12 hours.

-

IPC (Self-Validation): To confirm the reaction isn't stalled at the imine stage, take a 10 µL aliquot, dilute in MeOH, and add a crystal of NaBH₄. If LC-MS shows a sudden spike in product compared to the reaction mixture, the reductive step in the main flask requires more NaBH(OAc)₃ or gentle heating.

-

Workup: Quench with sat. NaHCO₃ (gas evolution confirms excess hydride destruction). Separate the organic layer, dry over Na₂SO₄, and purify via SCX-2 cartridge (load in MeOH, wash with MeOH, elute with 2M NH₃ in MeOH).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality: The high nucleophilicity of the primary amine allows for SNAr on electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) without palladium catalysis. DMSO is used to accelerate the charge-separated transition state.

-

Reaction Setup: In a microwave vial, dissolve 1-(oxetan-3-yl)azetidin-3-amine (1.2 equiv) and the heteroaryl halide (1.0 equiv) in DMSO (0.5 M). Add finely powdered K₂CO₃ (2.5 equiv).

-

Heating: Seal and heat conventionally at 90 °C or via microwave irradiation at 110 °C for 1 hour.

-

IPC (Self-Validation): A distinct color change (often yellow/orange) indicates the formation of the extended conjugated system. LC-MS should show displacement of the halogen (loss of isotopic Cl/Br pattern).

-

Workup: Pour the mixture into ice water (10 volumes). Validation Check: If the product is sufficiently lipophilic, it will precipitate as a solid. Filter and wash with water. If it remains dissolved, extract with 10% iPrOH in DCM, wash with brine, and concentrate.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.1

-

Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. 3

-